molecular formula C10H9BrClNS B13275650 6-Bromo-4-chloro-2-(propan-2-YL)-1,3-benzothiazole

6-Bromo-4-chloro-2-(propan-2-YL)-1,3-benzothiazole

Cat. No.: B13275650
M. Wt: 290.61 g/mol
InChI Key: JTTWOBVWBKRFFE-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of bromine, chlorine, and an isopropyl group attached to the benzothiazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminothiophenol, bromine, and isopropyl chloride.

    Bromination: The first step involves the bromination of 2-aminothiophenol to introduce the bromine atom at the 6th position.

    Chlorination: The next step is the chlorination of the brominated intermediate to introduce the chlorine atom at the 4th position.

    Isopropylation: Finally, the isopropyl group is introduced at the 2nd position through a reaction with isopropyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated benzothiazole derivative.

Scientific Research Applications

6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,4-dichloroquinoline: Similar in structure but with a quinoline core instead of a benzothiazole core.

    6-Bromo-4-chloro-2-(propan-2-yl)quinoline: Similar structure but with a quinoline core.

Uniqueness

6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole is unique due to its specific combination of bromine, chlorine, and isopropyl groups attached to the benzothiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H9BrClNS

Molecular Weight

290.61 g/mol

IUPAC Name

6-bromo-4-chloro-2-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H9BrClNS/c1-5(2)10-13-9-7(12)3-6(11)4-8(9)14-10/h3-5H,1-2H3

InChI Key

JTTWOBVWBKRFFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2Cl)Br

Origin of Product

United States

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